molecular formula C14H22N2O3S B1387144 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline CAS No. 942474-77-3

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline

Cat. No.: B1387144
CAS No.: 942474-77-3
M. Wt: 298.4 g/mol
InChI Key: UEUZYIDRKXTYFX-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline is a complex organic compound that features a morpholine ring substituted with dimethyl groups and an ethylsulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the ethylsulfonyl and aniline groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline involves its interaction with specific molecular targets. The morpholine ring and ethylsulfonyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A related compound with similar structural features but different functional groups.

    N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide: Another compound with a morpholine ring and additional functional groups.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline is an organic compound notable for its unique structural features, including a morpholine ring and a sulfonyl group attached to an aniline. Its molecular formula is C14H22N2O3S, with a molecular weight of approximately 298.41 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound's structure contributes to its reactivity and biological interactions. The presence of the morpholine ring enhances its solubility and bioavailability, while the sulfonyl group can facilitate interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been targeted for cancer therapy .
  • Enzyme Inhibition : Interaction studies show that the compound may bind to enzymes or receptors implicated in disease pathways. This binding affinity is essential for understanding its mechanism of action and optimizing its therapeutic potential .

The specific biological pathways influenced by this compound are still under investigation. However, initial findings suggest that it may act through:

  • Kinase Inhibition : By inhibiting kinases such as CDK4/6, the compound could effectively halt the progression of certain cancers.
  • Protein Interaction : The sulfonyl group may facilitate interactions with proteins involved in inflammatory responses or other disease mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Efficacy : A recent investigation demonstrated that derivatives of similar compounds could significantly reduce tumor growth in xenograft models, indicating potential efficacy for this compound in cancer treatment .
  • Kinase Inhibition Research : Research focusing on kinase inhibitors highlights the importance of structural modifications in enhancing selectivity and potency against specific kinases. This suggests that further modifications to the morpholine or sulfonyl groups could yield more effective therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

Compound NameStructural FeaturesUnique Biological Activity
2-(Morpholin-4-yl)-5-methylsulfonylanilineMorpholine ring with methyl groupDifferent kinase inhibition profile
4-(Ethylsulfonyl)anilineAniline with ethylsulfonyl groupLacks morpholine; simpler reactivity
N,N-DimethylaminobenzenesulfonamideAniline derivative with dimethylamineVaried solubility; different target binding

This comparative analysis underscores the unique positioning of this compound within a broader class of biologically active compounds.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-20(17,18)12-5-6-14(13(15)7-12)16-8-10(2)19-11(3)9-16/h5-7,10-11H,4,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZYIDRKXTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 3
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 4
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 5
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 6
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline

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